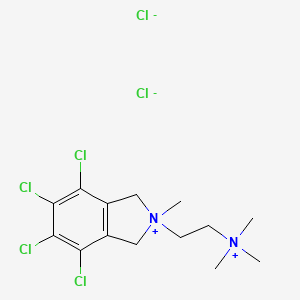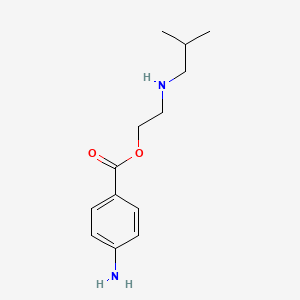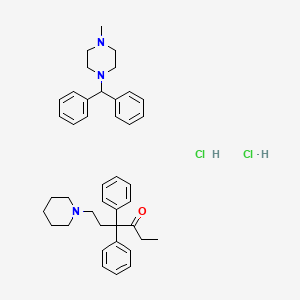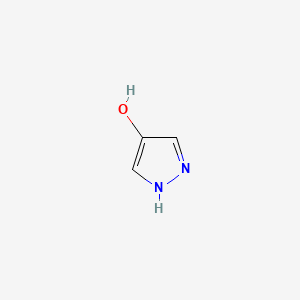
2-甲氧基四氢吡喃
描述
2-Methoxytetrahydropyran is a methoxy-substituted tetrahydropyran with the molecular formula C6H12O2 and a molecular weight of 116.16 g/mol . It is a versatile compound recognized for its utility in organic synthesis, particularly as a protecting group for alcohols . The compound is characterized by its stability, ease of introduction, and removal, making it a valuable tool in various chemical processes .
科学研究应用
2-Methoxytetrahydropyran has a wide range of applications in scientific research:
作用机制
Target of Action
2-Methoxytetrahydropyran is a methoxy-substituted tetrahydropyran It’s known that tetrahydropyrans are often used as protective groups in organic synthesis, particularly in the synthesis of complex natural products .
Mode of Action
The mode of action of 2-Methoxytetrahydropyran involves its interaction with the α- and β-glycosidic C1-O1 bonds of the axial and equatorial forms of 2-methoxytetrahydropyran . This interaction has been investigated by ab initio conformational study . It undergoes an elimination reaction in the gas phase to yield 3, 4-dihydro-2H-pyran and methanol .
Biochemical Pathways
The compound’s interaction with glycosidic linkages suggests it may play a role in the modification of carbohydrates and related biochemical pathways .
Pharmacokinetics
Its physical properties such as boiling point (128-129 °c), density (0963 g/mL at 25 °C), and refractive index (n20/D 1425) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Its ability to undergo elimination reactions in the gas phase suggests it may participate in various chemical transformations .
生化分析
Biochemical Properties
2-Methoxytetrahydropyran plays a significant role in biochemical reactions, particularly in the study of glycosidic linkages. It interacts with various enzymes and proteins, including glycosidases and glycosyltransferases, which are involved in the formation and cleavage of glycosidic bonds. The compound’s interaction with these enzymes is crucial for understanding the stereochemical properties of glycosidic linkages . Additionally, 2-Methoxytetrahydropyran undergoes elimination reactions in the gas phase to yield 3,4-dihydro-2H-pyran and methanol .
Cellular Effects
2-Methoxytetrahydropyran influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the anomeric and exo-anomeric effects in cells, which are essential for understanding carbohydrate chemistry . The compound’s impact on cellular metabolism includes its role in the formation and cleavage of glycosidic bonds, which are vital for energy production and storage in cells .
Molecular Mechanism
At the molecular level, 2-Methoxytetrahydropyran exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s glycosidic linkages have been studied using quantum-chemical methods to understand their stereochemical properties . These studies reveal that 2-Methoxytetrahydropyran can undergo elimination reactions to produce 3,4-dihydro-2H-pyran and methanol, which are crucial for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methoxytetrahydropyran change over time due to its stability and degradation. The compound’s stability is influenced by its conformational flexibility, which has been studied using the PCILO method . Over time, 2-Methoxytetrahydropyran can undergo degradation, leading to changes in its biochemical activity and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 2-Methoxytetrahydropyran vary with different dosages in animal models. Studies have shown that the compound’s impact on cellular processes and metabolism can be dose-dependent, with higher doses potentially leading to toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in biochemical research.
Metabolic Pathways
2-Methoxytetrahydropyran is involved in various metabolic pathways, including those related to carbohydrate metabolism. The compound interacts with enzymes such as glycosidases and glycosyltransferases, which are essential for the formation and cleavage of glycosidic bonds . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical activity .
Transport and Distribution
Within cells and tissues, 2-Methoxytetrahydropyran is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are critical for its biochemical activity . Understanding the transport and distribution mechanisms is essential for determining the compound’s efficacy in biochemical research.
Subcellular Localization
The subcellular localization of 2-Methoxytetrahydropyran is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization mechanisms are crucial for the compound’s activity and function within cells . Studies have shown that 2-Methoxytetrahydropyran can localize to various subcellular compartments, affecting its biochemical activity and interactions with other biomolecules .
准备方法
Synthetic Routes and Reaction Conditions: 2-Methoxytetrahydropyran can be synthesized through the reaction of 2,3-dihydropyran with methanol in the presence of a catalytic amount of hydrochloric acid . The reaction is exothermic and typically requires stirring for about 3 hours. After the reaction, sodium hydroxide pellets are added to neutralize the mixture, which is then distilled to obtain the product .
Industrial Production Methods: The industrial production of 2-Methoxytetrahydropyran follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and the use of efficient distillation techniques to isolate the compound .
化学反应分析
Types of Reactions: 2-Methoxytetrahydropyran undergoes various chemical reactions, including elimination, substitution, and oxidation .
Common Reagents and Conditions:
Elimination Reaction: In the gas phase, 2-Methoxytetrahydropyran undergoes elimination to yield 3,4-dihydro-2H-pyran and methanol.
Substitution Reaction: It can participate in substitution reactions where the methoxy group is replaced by other functional groups under appropriate conditions.
Oxidation Reaction: Oxidation of 2-Methoxytetrahydropyran can lead to the formation of various oxidized products depending on the reagents and conditions used.
Major Products Formed:
Elimination: 3,4-Dihydro-2H-pyran and methanol.
Substitution: Products vary based on the substituent introduced.
Oxidation: Oxidized derivatives of tetrahydropyran.
相似化合物的比较
Tetrahydropyran: Lacks the methoxy substitution, making it less stable as a protecting group.
Methoxytetrahydrofuran: Similar structure but with a furan ring, leading to different reactivity and stability.
Methoxytetrahydrothiophene: Contains a sulfur atom, which alters its chemical properties and applications.
Uniqueness: 2-Methoxytetrahydropyran is unique due to its optimal balance of stability and reactivity, making it an excellent protecting group for alcohols in various chemical processes . Its ease of introduction and removal, along with its stability under non-acidic conditions, sets it apart from other similar compounds .
属性
IUPAC Name |
2-methoxyoxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-7-6-4-2-3-5-8-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDKZSUYCXHXJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90984305 | |
| Record name | 2-Methoxyoxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90984305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6581-66-4 | |
| Record name | Tetrahydro-2-methoxy-2H-pyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6581-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyran, 2-methoxy-tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006581664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxyoxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90984305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydro-2-methoxy-2H-pyran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.827 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-N-naphthalen-1-ylphosphonamidic acid](/img/structure/B1197897.png)

![1-[(2S,10S,12S,13S,15S,19S,20S,22S)-1,10-difluoro-22-hydroxy-2,17,17,20-tetramethyl-3,6-bis(sulfanyl)-16,18-dioxahexacyclo[10.10.0.02,9.04,7.013,20.015,19]docosa-3,8-dien-19-yl]-2-hydroxyethanone](/img/structure/B1197899.png)

![1-Benzyl-3-(2-{[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino}ethyl)urea](/img/structure/B1197902.png)





